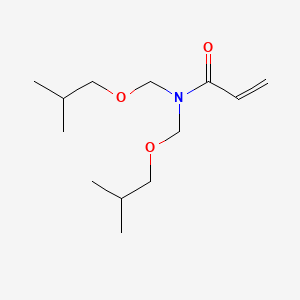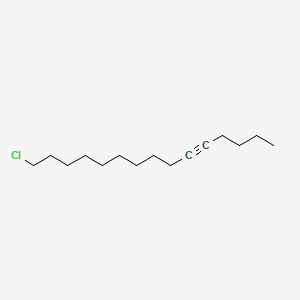
Calcium divalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium divalerate can be synthesized through the reaction of divaleric acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving divaleric acid in an appropriate solvent, such as ethanol, and then adding calcium hydroxide or calcium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting divaleric acid with calcium oxide in a controlled environment. The reaction is carried out in large reactors where temperature and pressure are carefully monitored to ensure optimal yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Calcium divalerate undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form calcium carbonate and other by-products.
Reduction: Under reducing conditions, this compound can be converted back to divaleric acid and calcium metal.
Substitution: this compound can participate in substitution reactions where the divalerate ion is replaced by other anions, forming different calcium salts.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various acids or salts that can provide the substituting anion.
Major Products Formed:
Oxidation: Calcium carbonate and other oxidation by-products.
Reduction: Divaleric acid and calcium metal.
Substitution: Different calcium salts depending on the substituting anion.
Wissenschaftliche Forschungsanwendungen
Calcium divalerate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in calcium signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a calcium supplement.
Industry: Utilized in the production of various calcium-based materials and as an additive in certain industrial processes.
Wirkmechanismus
Calcium divalerate can be compared with other calcium salts, such as calcium acetate, calcium citrate, and calcium carbonate. Each of these compounds has unique properties and applications:
Calcium Acetate: Commonly used as a phosphate binder in patients with kidney disease.
Calcium Citrate: Known for its high bioavailability and use as a dietary supplement.
Calcium Carbonate: Widely used as an antacid and calcium supplement.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows it to form stable complexes and participate in a variety of chemical reactions
Vergleich Mit ähnlichen Verbindungen
- Calcium acetate
- Calcium citrate
- Calcium carbonate
- Calcium gluconate
Eigenschaften
CAS-Nummer |
52303-93-2 |
|---|---|
Molekularformel |
C10H18CaO4 |
Molekulargewicht |
242.33 g/mol |
IUPAC-Name |
calcium;pentanoate |
InChI |
InChI=1S/2C5H10O2.Ca/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
YZLMERHFSCVBKZ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[3-[[1-amino-2-(4-chlorocyclohexyl)ethylidene]amino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B12648174.png)







